Epinephrine

Description

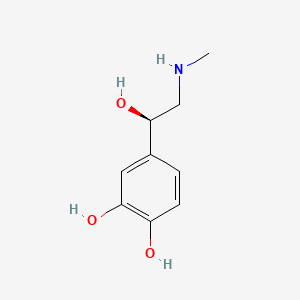

Structure

3D Structure

Properties

IUPAC Name |

4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTWMZQNUQWSLP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Record name | EPINEPHRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022986 | |

| Record name | (-)-Epinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Epinephrine appears as white to nearly-white microcrystalline powder or granules. Odorless. Melting point 211-212 °C. Aqueous solutions are slightly alkaline. Slightly bitter, numbing taste., Solid | |

| Record name | EPINEPHRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Epinephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), less than 0.1 mg/mL at 64° F, Very slightly soluble in alcohol. Readily soluble in aqueous solutions of mineral acids, NaOH, and KOH. Insoluble in aqueous solutions of ammonia and of the alkali carbonates. Insoluble in chloroform, ether, acetone, oils., Very slightly soluble in alcohol., Insoluble in ethanol; soluble in acetic acid, In water, 180 mg/L at 20 °C, 0.18 mg/mL | |

| Record name | EPINEPHRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Epinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EPINEPHRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Epinephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

Adrenalone /SRP: Adrenalone is the keto form of epinephrine/, 2-(benzylmethylamino)-1-(3,4-dihydroxyphenyl)ethanone, Noradrenaline | |

| Record name | EPINEPHRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brown (in air), Minute crystals, gradually browning on exposure to liaght and air, Light brown or nearly white crystalline powder, Colorless microcrystals, White to nearly white, microcrystalline powder or granules. | |

CAS No. |

51-43-4 | |

| Record name | EPINEPHRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Epinephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epinephrine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Epinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epinephrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPINEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKH834O4BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPINEPHRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Epinephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

412 to 414 °F (NTP, 1992), 211.5 °C, MP: 211-212 °C, approximately 215 °C with decomposition when heated rapidly | |

| Record name | EPINEPHRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Epinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EPINEPHRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Epinephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Epinephrine Signaling in Cardiomyocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinephrine, also known as adrenaline, is a crucial hormone and neurotransmitter that orchestrates the body's "fight or flight" response.[] In the heart, its effects are paramount, leading to increased heart rate (chronotropy) and contraction force (inotropy). These physiological responses are mediated through a complex network of signaling pathways within cardiomyocytes, the muscle cells of the heart. The primary pathway involves the activation of β-adrenergic receptors (β-ARs), which belong to the G-protein coupled receptor (GPCR) family.[][2] Understanding the intricacies of this signaling cascade is fundamental for cardiovascular research and the development of therapeutic agents for conditions ranging from heart failure to arrhythmias. This guide provides an in-depth examination of the core this compound signaling pathway in cardiomyocytes, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension.

The Canonical β-Adrenergic Signaling Pathway

The predominant response to this compound in cardiomyocytes is mediated by β1-adrenergic receptors (β1-ARs), though β2-ARs also play a role.[3][4] Upon this compound binding, the β-AR undergoes a conformational change, activating a stimulatory G-protein (Gs).[2][5] This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit, causing it to dissociate from the Gβγ dimer.[][2][5] The activated Gαs subunit then stimulates the membrane-bound enzyme adenylyl cyclase (AC), which catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[][2][5][6]

Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[2][5][7] PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits releases the active catalytic subunits.[5] These active PKA subunits then phosphorylate a multitude of downstream target proteins within the cardiomyocyte, leading to the characteristic physiological effects of this compound.

Downstream Effectors of PKA

Active PKA phosphorylates several key proteins that regulate cardiomyocyte function:

-

L-type Calcium Channels (LTCCs): Phosphorylation of LTCCs increases their opening probability, leading to enhanced calcium (Ca2+) influx during the action potential. This is a primary mechanism for the positive inotropic effect of this compound.[8][9]

-

Phospholamban (PLB): In its unphosphorylated state, PLB inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. PKA-mediated phosphorylation of PLB relieves this inhibition, accelerating Ca2+ reuptake into the sarcoplasmic reticulum (SR). This leads to faster relaxation (lusitropy) and a greater SR Ca2+ load for subsequent contractions.[8][9]

-

Ryanodine Receptors (RyR2): PKA can phosphorylate RyR2, the SR calcium release channels, which may increase their sensitivity to Ca2+-induced Ca2+ release, though this effect is complex and debated.[8]

-

Myofilament Proteins: PKA phosphorylates cardiac troponin I (cTnI), which decreases the sensitivity of the myofilaments to Ca2+. This contributes to faster relaxation.[8]

Regulation of β-Adrenergic Signaling

The β-adrenergic signaling pathway is tightly regulated to prevent overstimulation, which can be detrimental to the cell. Key regulatory mechanisms include G-protein coupled receptor kinases (GRKs) and phosphodiesterases (PDEs).

-

GRKs and β-Arrestins: Upon agonist binding, GRKs phosphorylate the C-terminal tail of the β-AR.[10][11] This phosphorylation event promotes the binding of β-arrestin proteins.[10] β-arrestin binding sterically hinders further G-protein coupling, effectively desensitizing the receptor.[10] Furthermore, β-arrestin facilitates the internalization of the receptor into endosomes, where it can be either dephosphorylated and recycled back to the membrane or targeted for degradation.[][10] This process is a critical feedback mechanism to terminate the signal.

-

Phosphodiesterases (PDEs): PDEs are enzymes that terminate the cAMP signal by hydrolyzing it to AMP.[12][13][14] Cardiomyocytes express several PDE isoforms, with PDE2, PDE3, and PDE4 being particularly important in regulating cAMP derived from β-AR stimulation.[12][13][15][16] The compartmentalization of different PDE isoforms creates localized pools of cAMP, allowing for specific and targeted signaling events within the cell.[14] For instance, PDE2 expression is upregulated in failing hearts, which blunts the β-adrenergic response.[16]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound and related signaling in cardiomyocytes.

Table 1: Agonist Concentrations and Effects on Gene Expression

| Parameter | Value | Cell Type | Observation | Reference |

| This compound Concentration | 1 µmol/L | Cultured Rat Cardiomyocytes (H9C2) | Exposure for 48 hours altered expression of angiogenesis-related genes. | [17] |

| This compound Treatment | N/A | Murine iPSCs | Increased the percentage of cTnT+ cardiomyocytes from 6.6% to 31.7% (a 4.8-fold increase). | [18] |

| Isoproterenol (ISO) | 10 µM | Cardiomyocytes | Used to induce PKA-mediated phosphorylation of PANX1. | [19] |

| Angiopoietin-2 (ANGPT2) | Upregulated | Cultured Rat Cardiomyocytes | Gene expression change after 48hr this compound exposure. | [17] |

| Neuregulin 1 (NRG1) | Downregulated | Cultured Rat Cardiomyocytes | Gene expression change after 48hr this compound exposure. | [17] |

| SMOC2 | Down-regulated (4.5 times) | Cultured Rat Cardiomyocytes | Gene expression change after 48hr this compound exposure. | [17] |

Table 2: Changes in Signaling Components in Heart Failure

| Protein | Change in Heart Failure | Species/Model | Implication | Reference |

| GRK2 | Upregulated (3-4 fold) | Human Heart Failure | Contributes to β-AR desensitization and diminished contractile reserve. | [10][20] |

| PDE2A | Upregulated (680-1681%) | DCM iPSC-CMs | Blunts β-adrenergic signaling. | [15] |

| PDE3A | Upregulated (77-367%) | DCM iPSC-CMs | Contributes to altered cAMP signaling. | [15] |

| β1-AR : β2-AR Ratio | Changes from ~70:30 to ~50:50 | Human Heart Failure | Selective downregulation of β1-ARs. | [4][11] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments in the study of this compound signaling.

Protocol 1: Isolation and Culture of Cardiomyocytes

This protocol describes a general method for isolating primary cardiomyocytes from rodent hearts, a common model system.

-

Heart Excision: Anesthetize the animal and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold, calcium-free buffer.

-

Cannulation and Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Perfuse with a calcium-free buffer to wash out blood, followed by perfusion with a buffer containing digestive enzymes (e.g., collagenase, trypsin).

-

Tissue Dissociation: Once the heart becomes flaccid, remove it from the apparatus. Mince the ventricular tissue in the enzyme-containing buffer.

-

Cell Dispersion: Gently triturate the minced tissue with a pipette to release individual cardiomyocytes.

-

Calcium Reintroduction: Filter the cell suspension to remove undigested tissue. Gradually reintroduce calcium to the cell suspension in a stepwise manner to a final concentration of ~1.8 mM to select for viable, calcium-tolerant cells.[7]

-

Plating: Plate the isolated cardiomyocytes on laminin-coated culture dishes. Allow cells to attach before beginning experiments.

Protocol 2: cAMP Assay

This protocol outlines a general procedure for measuring intracellular cAMP levels, often using competitive immunoassays (e.g., ELISA) or FRET-based sensors.

-

Cell Culture: Plate cardiomyocytes in a suitable multi-well plate and culture until the desired confluency.

-

Pre-treatment: Incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation.

-

Stimulation: Add this compound or a specific adrenergic agonist (e.g., isoproterenol) at various concentrations for a specified time (e.g., 5-15 minutes).

-

Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with the assay kit.

-

cAMP Quantification: Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit (e.g., ELISA, HTRF, FRET). This typically involves competitive binding of a labeled cAMP tracer.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in the cell lysates by comparing their signal to the standard curve.

Protocol 3: PKA Activation Assay via Western Blot

PKA activity can be indirectly but effectively measured by quantifying the phosphorylation of its known downstream substrates, such as Phospholamban (PLB) at Ser16 or Troponin I (cTnI) at Ser22/23.[7]

-

Cell Treatment: Plate and culture cardiomyocytes. Treat the cells with the desired agonist (e.g., isoproterenol) for a specified time to stimulate PKA activity.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with phosphatase and protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[7]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the PKA substrate (e.g., anti-phospho-PLB Ser16).

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

-

Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH) or the total protein level of the substrate to determine the relative change in phosphorylation.

Conclusion

The this compound signaling pathway in cardiomyocytes is a finely tuned system that is essential for modulating cardiac function in response to physiological demands. The canonical Gs-AC-cAMP-PKA cascade results in the phosphorylation of key calcium-handling and myofilament proteins, enhancing contractility and heart rate. This pathway is tightly controlled by desensitization mechanisms involving GRKs and β-arrestins, and by the enzymatic degradation of cAMP by phosphodiesterases. Dysregulation of this signaling network is a hallmark of many cardiovascular diseases, including heart failure. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and detailed experimental protocols, is indispensable for the ongoing development of novel and effective cardiovascular therapeutics.

References

- 2. aklectures.com [aklectures.com]

- 3. Compartmentalization of Beta-Adrenergic Signals in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Dynamics of adrenergic signaling in cardiac myocytes and implications for pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ahajournals.org [ahajournals.org]

- 9. journals.plos.org [journals.plos.org]

- 10. GRK2 and β-arrestins in cardiovascular disease: Something old, something new - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]

- 12. Interaction between phosphodiesterases in the regulation of the cardiac β-adrenergic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cardiac Phosphodiesterases and their Modulation for Treating Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Epigenetic Regulation of Phosphodiesterases 2A and 3A Underlies Compromised β-adrenergic Signaling in an iPSC Model of Dilated Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phosphodiesterase-2 is up-regulated in human failing hearts and blunts β-adrenergic responses in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of this compound on angiogenesis-related gene expressions in cultured rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of alpha‐ and beta‐adrenergic receptors in cardiomyocyte differentiation from murine‐induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to Epinephrine Biosynthesis and Enzymatic Regulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the epinephrine biosynthesis pathway, focusing on the core enzymatic reactions, their regulation, and the experimental methodologies used for their characterization.

Introduction to this compound

This compound, also known as adrenaline, is a critical hormone and neurotransmitter involved in regulating a multitude of physiological processes.[1][2] Secreted primarily by the adrenal medulla, it plays a central role in the "fight-or-flight" response, preparing the body for acute stress.[1][2] Its functions include increasing cardiac output, raising blood glucose levels, and modulating vascular tone.[1][3] The synthesis of this compound is a tightly controlled multi-step enzymatic process, making its regulatory enzymes key targets for therapeutic intervention in various cardiovascular and neurological disorders.

The this compound Biosynthesis Pathway

The synthesis of this compound from the amino acid L-tyrosine involves four key enzymatic steps, occurring primarily in the chromaffin cells of the adrenal medulla and in a small number of neurons in the medulla oblongata.[2][4]

-

Tyrosine to L-DOPA: The pathway begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by Tyrosine Hydroxylase (TH) and is the rate-limiting step of the entire catecholamine biosynthesis pathway.[2][5][6][7][8]

-

L-DOPA to Dopamine (B1211576): L-DOPA is then decarboxylated to form the neurotransmitter dopamine. This reaction is carried out by Aromatic L-amino acid Decarboxylase (AADC) , also known as DOPA decarboxylase.[5][9]

-

Dopamine to Northis compound (B1679862): Dopamine is converted to northis compound through hydroxylation, a reaction catalyzed by Dopamine β-hydroxylase (DBH) .[4][5][9]

-

Northis compound to this compound: The final step is the methylation of northis compound to form this compound. This is catalyzed by Phenylethanolamine N-methyltransferase (PNMT) , using S-adenosylmethionine (SAM) as a methyl group donor.[2][4][5]

Caption: The enzymatic cascade of this compound synthesis from L-tyrosine.

Enzymatic Regulation

The activity of the biosynthetic enzymes is meticulously regulated through multiple mechanisms, including feedback inhibition, phosphorylation, and hormonal control of gene expression.

Tyrosine Hydroxylase (TH)

As the rate-limiting enzyme, TH is the primary point of regulation.[5][7][8][10]

-

Feedback Inhibition: TH activity is allosterically inhibited by the catecholamine end-products, including dopamine, northis compound, and this compound.[6][7][11] Dopamine, for instance, binds to both high-affinity (KD < 4 nM) and low-affinity (KD = 90 nM) sites on the enzyme, decreasing its Vmax and increasing the Km for its cofactor, tetrahydrobiopterin.[12]

-

Phosphorylation: The activity of TH is acutely increased by phosphorylation of its N-terminal regulatory domain at multiple serine residues (Ser8, Ser19, Ser31, and Ser40).[6][11] Phosphorylation at Ser40, in particular, relieves the feedback inhibition caused by catecholamines.[6][12]

Aromatic L-amino acid Decarboxylase (AADC)

AADC is a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[13][14] While not the primary rate-limiting step under normal conditions, its activity can be modulated. For instance, dopamine receptor antagonists have been shown to increase AADC activity in the rat striatum, suggesting a regulatory loop involving dopamine receptors.[15]

Dopamine β-hydroxylase (DBH)

DBH is a copper-containing enzyme located within synaptic vesicles.[2][5] Its activity can be influenced by the availability of its cofactor, ascorbic acid (vitamin C).[2][16]

Phenylethanolamine N-methyltransferase (PNMT)

PNMT catalyzes the final, committing step to this compound synthesis.[17] Its regulation is a key determinant of the ratio of this compound to northis compound.

-

Hormonal Regulation: Glucocorticoids, such as cortisol, are major regulators of PNMT.[18][19] They are released from the adjacent adrenal cortex and stimulate the transcription of the PNMT gene, leading to increased enzyme synthesis.[20][21] This effect is mediated by glucocorticoid receptors.[22] Adrenocorticotropic hormone (ACTH) can also enhance PNMT mRNA production by stimulating glucocorticoid biosynthesis.[2][20]

-

Neural Regulation: Splanchnic nerve impulses can also trigger an increase in PNMT activity and mRNA synthesis.[18][19]

-

Kinetic Mechanism: Human PNMT operates via an ordered sequential mechanism where the methyl donor, S-adenosylmethionine (AdoMet), binds first, followed by northis compound.[17][23]

Caption: Regulation of PNMT gene expression by hormonal and neural signals.

Quantitative Data Summary

The kinetic properties of the enzymes in the this compound biosynthesis pathway are crucial for understanding their function and for the development of specific inhibitors.

| Enzyme | Substrate | Km | Vmax | Source Organism/Tissue | Reference |

| Tyrosine Hydroxylase (TH) | Tyrosine | µM range | N/A | General | [5] |

| Aromatic L-amino acid Decarboxylase (AADC) | L-DOPA | 0.71 mM (Control) | 39.1 pmol/min/ml (Control) | Human Plasma | [13] |

| L-DOPA | 4.26 mM (Mutant) | 37.5 pmol/min/ml (Mutant) | Human Plasma | [13] | |

| Dopamine β-hydroxylase (DBH) | Dopamine | 2 mM | N/A | Bovine Adrenal | [16] |

| Ascorbic Acid | 0.65 mM | N/A | Bovine Adrenal | [16] | |

| Phenylethanolamine N-methyltransferase (PNMT) | Northis compound | N/A | N/A | Human | [17][23] |

| S-adenosylmethionine | N/A | N/A | Human | [17][23] |

Note: N/A indicates data not available in the cited sources. Kinetic parameters are highly dependent on assay conditions.

Experimental Protocols

Detailed and reliable experimental protocols are essential for studying enzyme activity and regulation.

Protocol: Dopamine β-hydroxylase (DBH) Activity Assay

This protocol is based on the principle of enriching DBH from tissue extracts and measuring its activity using its natural substrate, followed by HPLC detection.[16]

-

Principle: Solubilized DBH from a tissue homogenate is selectively adsorbed onto Concanavalin A-Sepharose to remove endogenous catecholamines and inhibitors. The immobilized enzyme is then incubated with its substrate (dopamine) and cofactors. The product, northis compound, is quantified by high-performance liquid chromatography with electrochemical detection (HPLC-EC).[16]

-

Reagents:

-

Tissue homogenization buffer

-

Concanavalin A-Sepharose slurry

-

Wash buffers

-

Enzyme reaction buffer containing:

-

Dopamine (substrate)

-

Ascorbic acid (cofactor)

-

Catalase

-

Pargyline

-

CuSO₄ (3-10 µM, optimal concentration to be determined)[16]

-

-

HPLC mobile phase

-

Northis compound standard solutions

-

-

Procedure:

-

Homogenization: Homogenize tissue samples in an appropriate buffer and centrifuge to obtain a crude extract.

-

Enzyme Adsorption: Incubate the supernatant with Concanavalin A-Sepharose to allow DBH to bind.

-

Washing: Wash the Sepharose beads to remove unbound proteins, catecholamines, and inhibitors.

-

Enzymatic Reaction: Resuspend the beads in the enzyme reaction buffer and incubate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Product Quantification: Centrifuge to pellet the beads. Analyze the supernatant for northis compound content using HPLC-EC.

-

Data Analysis: Calculate DBH activity based on the amount of northis compound produced per unit time per amount of protein.

-

Protocol: General ELISA for DBH Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of DBH protein in biological samples like serum, plasma, or tissue homogenates.[24][25][26]

-

Principle: This is a sandwich ELISA. A microplate is pre-coated with an antibody specific to DBH. Samples and standards are added, and any DBH present binds to the antibody. A second, biotin-conjugated anti-DBH antibody is added, which binds to the captured DBH. Streptavidin-HRP is then added, which binds to the biotin. Finally, a substrate solution is added, which develops color in proportion to the amount of DBH present.[26]

-

Procedure (Summary):

-

Prepare all reagents, samples, and standards.

-

Add 100 µL of standard or sample to each well. Incubate for 1-1.5 hours at 37°C.[24][25]

-

Aspirate and add 100 µL of biotinylated detection antibody. Incubate for 1 hour at 37°C.[25]

-

Aspirate and wash the wells 3 times.

-

Add 100 µL of HRP-Streptavidin conjugate. Incubate for 30-45 minutes at 37°C.[24][25]

-

Aspirate and wash the wells 5 times.

-

Add 90 µL of TMB substrate solution. Incubate for 10-25 minutes at 37°C in the dark.[24][25]

-

Add 50 µL of stop solution. Read the absorbance at 450 nm immediately.[24][25]

-

Data Analysis: Construct a standard curve and determine the DBH concentration in the samples.

-

Caption: A representative workflow for a sandwich ELISA protocol.

References

- 1. This compound | Description, Production, & Function | Britannica [britannica.com]

- 2. Adrenaline - Wikipedia [en.wikipedia.org]

- 3. This compound: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 7. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catecholamine biosynthesis and physiological regulation in neuroendocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CV Pharmacology | Northis compound, this compound and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 10. Dynamics of tyrosine hydroxylase mediated regulation of dopamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tyrosine hydroxylase activity is regulated by two distinct dopamine-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 15. Regulation of aromatic L-amino acid decarboxylase by dopamine receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A sensitive and reliable assay for dopamine beta-hydroxylase in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic and pH studies on human phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 19. This compound Biosynthesis: Hormonal and Neural Control During Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Glucocorticoids stimulate transcription of the rat phenylethanolamine N-methyltransferase (PNMT) gene in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Glucocorticoid regulation of phenylethanolamine N-methyltransferase (PNMT) in organ culture of superior cervical ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jneurosci.org [jneurosci.org]

- 23. Kinetic and pH Studies on Human Phenylethanolamine N-Methyltransferase [scholarworks.indianapolis.iu.edu]

- 24. Human Dopamine Beta Hydroxylase (DbH) ELISA Kit RDR-DbH-Hu [reddotbiotech.com]

- 25. cloud-clone.com [cloud-clone.com]

- 26. Human DBH(Dopamine beta-hydroxylase) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

Whitepaper: The Dichotomous Role of Epinephrine in Metabolic Syndrome Models

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metabolic syndrome is a constellation of conditions—including insulin (B600854) resistance, hypertension, dyslipidemia, and central obesity—that significantly elevates the risk of cardiovascular disease and type 2 diabetes. Epinephrine, the primary "fight-or-flight" hormone, has a complex and often paradoxical relationship with this syndrome. Acutely, it can mimic symptoms of metabolic syndrome, such as hyperglycemia and insulin resistance.[1] However, emerging evidence from various experimental models suggests that chronic or physiological levels of this compound may, in fact, play a protective role, improving glucose tolerance and counteracting some features of the syndrome.[1][2] This technical guide provides an in-depth analysis of this compound's effects in established metabolic syndrome models, detailing the underlying signaling pathways and the experimental protocols used to elucidate these functions.

Models of Metabolic Syndrome

Rodent models are instrumental in studying the pathophysiology of metabolic syndrome and testing therapeutic interventions. The most common and effective method for inducing a phenotype that mimics human metabolic syndrome is through dietary manipulation.[3] High-fat diets (HFD), high-carbohydrate diets (particularly fructose (B13574) or sucrose), or a combination of both are widely used.[3][4][5] These diets effectively induce obesity, insulin resistance, hyperglycemia, and dyslipidemia in susceptible rodent strains like C57BL/6 mice and Wistar or Sprague-Dawley rats.[5][6]

Table 1: Common Diet-Induced Rodent Models of Metabolic Syndrome

| Model Type | Diet Composition | Typical Duration | Key Phenotypic Outcomes | Animal Strain Examples | Citations |

|---|---|---|---|---|---|

| High-Fat Diet (HFD) | 40-60% of total calories from fat | 8-16 weeks | Obesity, insulin resistance, hyperglycemia, hyperlipidemia, hepatic steatosis | C57BL/6 Mice, Wistar Rats, Sprague-Dawley Rats | [6][7][8] |

| High-Fructose Diet | 60% fructose in diet or 10-30% in drinking water | 8-15 weeks | Hypertriglyceridemia, insulin resistance, hypertension, fatty liver | Wistar Rats, Sprague-Dawley Rats | [4][5] |

| High-Sucrose Diet | 20-30% sucrose (B13894) in drinking water | 10-25 weeks | Insulin resistance, elevated triglycerides, glucose, and insulin; obesity and hypertension with longer duration | Rats | [4] |

| High-Fat/High-Carbohydrate | Combination of high-fat (e.g., 20% ghee) and high-fructose/sucrose (e.g., 25% fructose water) | 8-12 weeks | Full manifestation of metabolic syndrome components | Wistar Rats |[3][5] |

This compound's Effect on Key Metabolic Parameters

This compound's influence on metabolism is biphasic, with acute pharmacological effects often differing from the long-term physiological consequences.

Glucose Metabolism and Insulin Sensitivity

Acute Effects: Acute infusion of this compound reliably induces whole-body insulin resistance.[9][10] This is achieved through two primary mechanisms: increased hepatic glucose production (via stimulation of glycogenolysis and gluconeogenesis) and reduced peripheral glucose disposal.[9][10][11] Studies using the hyperinsulinemic-euglycemic clamp technique demonstrate that this compound infusion significantly reduces the glucose infusion rate required to maintain euglycemia, a direct measure of decreased insulin sensitivity.[11] For instance, in one human study, this compound infusion (0.05 μg/kg·min) decreased insulin-mediated glucose metabolism by 41%.[11] This effect is primarily mediated by β-adrenergic receptors, as it can be reversed by the β-blocker propranolol.[9][11]

Chronic and Physiological Effects: Conversely, long-term studies reveal a protective role for endogenous this compound. Mice genetically engineered to be deficient in this compound (PNMT-/- mice) exhibit normal metabolism on a standard diet but rapidly develop hyperglycemia and insulin resistance when challenged with a high-fat diet.[1][6] This suggests that physiological levels of this compound are crucial for maintaining glucose homeostasis in the face of dietary excess.[6] Furthermore, chronic administration of this compound or other β2-adrenergic agonists has been shown to improve cellular glucose uptake and overall glucose tolerance.[1][2] Rats chronically treated with adrenaline adapt by showing a reduced increase in glucose production and better glucose utilization in response to a subsequent adrenaline infusion.[12]

Table 2: Quantitative Effects of this compound on Glucose Metabolism and Insulin Sensitivity

| Experimental Model | This compound Administration | Key Finding | Quantitative Result | Citation |

|---|---|---|---|---|

| Human Subjects | Acute Infusion (0.05 μg/kg·min) during Insulin Clamp | Decreased whole-body glucose metabolism | 41% reduction (from 5.49 to 3.26 mg/kg·min) | [11] |

| Human Subjects | Acute Infusion (0.05 μg/kg·min) during Insulin Clamp | Impaired suppression of hepatic glucose production | Hepatic glucose production remained elevated despite hyperinsulinemia | [11] |

| Rat Skeletal Muscle | Acute this compound | Reduced insulin-mediated glucose uptake | 30% reduction in 5 of 9 muscles tested | [9][10] |

| This compound-Deficient Mice (PNMT-/-) | High-Fat Diet Challenge | Increased weight gain and insulin resistance vs. controls | 20-33% more weight gain on a 40.6% fat diet | [6] |

| Rats | Chronic Adrenaline Treatment (28 days) | Blunted hyperglycemic response to acute adrenaline infusion | Blood glucose levels were significantly lower post-injection compared to control rats |[12] |

Lipid Metabolism

This compound is a primary regulator of lipolysis, stimulating the breakdown of triglycerides in adipose tissue into free fatty acids (FFAs) and glycerol (B35011) via β-adrenergic signaling.[13] This action provides a rapid energy source during stress. However, its role in the dyslipidemia characteristic of metabolic syndrome is less direct. In epididymal white adipose tissue of rats, this compound can paradoxically increase the incorporation of glucose into glyceride-glycerol, a process that re-esterifies fatty acids, thereby controlling FFA release.[14] This suggests a dual role where this compound both liberates and helps retain FFAs.[14] Impairment of this FFA re-esterification process may contribute to the dyslipidemia seen in insulin-resistant states.[14]

Signaling Pathways

This compound exerts its pleiotropic effects by binding to adrenergic receptors (α and β), which are G-protein coupled receptors (GPCRs). The metabolic effects are predominantly mediated through β-adrenergic receptors in muscle and adipose tissue and a combination of α- and β-adrenergic receptors in the liver.[9][13]

Canonical Adrenergic Signaling

The binding of this compound to β-adrenergic receptors activates the Gs alpha subunit of the associated G-protein. This stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[] PKA then phosphorylates key downstream enzymes that regulate glucose and lipid metabolism. In contrast, binding to α2-adrenergic receptors inhibits adenylyl cyclase, while α1-receptor binding activates the phospholipase C pathway.[13]

Caption: Canonical β-adrenergic signaling pathway in response to this compound.

Downstream Metabolic Regulation

Activated PKA initiates a phosphorylation cascade. In the liver and muscle, it phosphorylates and activates glycogen phosphorylase kinase, which in turn activates glycogen phosphorylase, leading to the breakdown of glycogen (glycogenolysis).[13] In adipose tissue, PKA phosphorylates and activates hormone-sensitive lipase (HSL), the rate-limiting enzyme for triglyceride breakdown (lipolysis).[13]

Caption: this compound's acute downstream effects on key metabolic tissues.

Key Experimental Protocols

Induction of Metabolic Syndrome in Rats

This protocol describes the induction of metabolic syndrome using a high-sucrose diet, adapted from published methodologies.[4]

-

Animal Model: Male Wistar rats (8 weeks old).

-

Housing: House animals individually in a temperature-controlled environment (22±2°C) with a 12-h light/dark cycle.

-

Acclimatization: Allow a one-week acclimatization period with free access to standard chow and water.

-

Dietary Induction:

-

Control Group (n=10): Provide standard laboratory chow and plain drinking water ad libitum.

-

Metabolic Syndrome Group (n=10): Provide standard laboratory chow and a 25% (w/v) sucrose solution as the sole source of drinking water ad libitum.

-

-

Duration: Continue the diet for 10-15 weeks.

-

Verification of Syndrome: At the end of the induction period, confirm the metabolic syndrome phenotype by measuring key parameters in fasted animals:

-

Body weight.

-

Fasting blood glucose and insulin (for HOMA-IR calculation).

-

Serum triglycerides and cholesterol.

-

Systolic blood pressure (using tail-cuff method).

-

An oral glucose tolerance test (OGTT) can be performed to confirm glucose intolerance.

-

Hyperinsulinemic-Euglycemic Clamp

This protocol, the "gold standard" for assessing insulin sensitivity in vivo, is based on established methods for conscious, unrestrained rodents.[16][17][18]

-

Surgical Preparation: 5-7 days prior to the clamp study, implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling).[16] Allow animals to fully recover.

-

Fasting: Fast the animal overnight (maximum 16 hours) before the experiment.[16]

-

Basal Period (2 hours):

-

Place the conscious animal in a restrainer.

-

Begin a continuous infusion of a glucose tracer (e.g., [3-³H]glucose) at a low rate (e.g., 0.05 µCi/min) to assess basal glucose turnover.[17]

-

Collect a blood sample at the end of this period to determine basal glucose, insulin, and tracer concentrations.[17]

-

-

Clamp Period (2 hours):

-

Administer a primed-continuous infusion of human insulin (e.g., 15-20 mU/kg/min).[16][17]

-

Simultaneously, begin a variable infusion of 20-50% dextrose.

-

Monitor blood glucose every 10-20 minutes via the arterial catheter.[17]

-

Adjust the dextrose infusion rate to "clamp" the blood glucose at the basal level (e.g., 100-140 mg/dl).[16]

-

-

Data Analysis:

-

In the steady-state (typically the last 30-60 minutes of the clamp), the glucose infusion rate (GIR) is equal to the whole-body glucose uptake.

-

A lower GIR in an experimental group compared to a control group indicates insulin resistance.

-

Caption: Experimental workflow for the hyperinsulinemic-euglycemic clamp.

In Vitro Glucose Uptake Assay

This protocol measures glucose transport into isolated tissues (e.g., skeletal muscle) or cells using a radiolabeled glucose analog.[19][20]

-

Tissue/Cell Preparation:

-

Pre-incubation: Incubate tissues/cells in a glucose-free buffer (e.g., Krebs-Henseleit buffer) to remove endogenous glucose and bring them to a basal state.

-

Stimulation: Transfer to a buffer containing the experimental conditions (e.g., insulin, this compound, or both) for a defined period (e.g., 30 minutes).

-

Uptake Measurement:

-

Termination and Lysis:

-

Stop the uptake by washing the tissues/cells with ice-cold buffer.

-

Lyse the cells or homogenize the tissue in a suitable lysis buffer (e.g., NaOH).[20]

-

-

Quantification:

-

Data Analysis: Calculate the rate of glucose uptake, typically expressed as pmol of 2-DG per mg of protein per minute.[20]

Conclusion and Implications for Drug Development

The effect of this compound on metabolic syndrome models is a tale of two contexts: dose and duration. Acute, high-dose administration induces a state of insulin resistance and hyperglycemia, mimicking key aspects of the syndrome.[1][11] In contrast, the loss of endogenous this compound signaling exacerbates diet-induced metabolic dysfunction, and chronic administration of β2-agonists can improve glucose handling, pointing to a protective, long-term role.[1][2][6]

For drug development professionals, this dichotomy is critical.

-

Targeting Adrenergic Receptors: Developing selective β2-adrenergic agonists could be a viable strategy for improving insulin sensitivity and glucose uptake in muscle, but potential cardiovascular side effects must be carefully managed.[1]

-

Understanding Off-Target Effects: Drugs that modulate the sympathoadrenal system must be evaluated for their metabolic consequences. An agent that increases this compound release could acutely worsen glycemic control in a diabetic patient.

-

Modeling Human Disease: The this compound-deficient mouse on a high-fat diet serves as an excellent model for studying how a compromised sympathoadrenal response can accelerate the progression of metabolic syndrome.[6]

References

- 1. This compound and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic Syndrome: Lessons from Rodent and Drosophila Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of Methods for Metabolic Syndrome Induction in Rats: A Practical Guide Using High-Carbohydrate Diet - Iranian Journal of Endocrinology and Metabolism [ijem.sbmu.ac.ir]

- 5. Development of rat metabolic syndrome models: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endogenous this compound protects against obesity induced insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. labanimal.co.kr [labanimal.co.kr]

- 9. researchgate.net [researchgate.net]

- 10. In vivo glucose metabolism in individual tissues of the rat. Interaction between this compound and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-induced Insulin Resistance in Man - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of adrenaline on the dynamics of carbohydrate metabolism in rats treated chronically with adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Adrenaline - Wikipedia [en.wikipedia.org]

- 14. This compound-dependent control of glucose metabolism in white adipose tissue: the role of α- and β-adrenergic signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mmpc.org [mmpc.org]

- 17. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]

- 18. meliordiscovery.com [meliordiscovery.com]

- 19. Glucose Uptake Assays | Revvity [revvity.com]

- 20. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.physiology.org [journals.physiology.org]

A Deep Dive into Adrenergic Receptor Subtypes and Epinephrine Binding Affinity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of adrenergic receptors, the endogenous catecholamine epinephrine, and the intricacies of their interaction. Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to various physiological processes and are critical targets for a wide array of pharmaceuticals. Understanding the precise binding affinities and signaling mechanisms of this compound with each receptor subtype is fundamental for the development of novel and selective therapeutic agents.

Classification of Adrenergic Receptors

Adrenergic receptors are broadly categorized into two main types: alpha (α) and beta (β) receptors. These are further divided into nine distinct subtypes, each with a unique tissue distribution and physiological role.[1][2] All adrenergic receptors are targets of the catecholamines northis compound (B1679862) and this compound (adrenaline).[3]

-

α-Adrenergic Receptors : Subdivided into α1 and α2 receptors.

-

β-Adrenergic Receptors : Subdivided into β1, β2, and β3 receptors.

-

β Subtypes : All three subtypes (β1, β2, β3) are primarily coupled to Gs proteins, although β2 and β3 receptors can also couple to Gi under certain conditions.[4]

-

This compound Binding Affinity Data

The affinity of this compound for each adrenergic receptor subtype is a critical determinant of its physiological effect. Binding affinity is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates a higher binding affinity. This compound's effects are dose-dependent; at low concentrations, it has a higher affinity for β-receptors, while at higher doses, its effects on α-receptors become more pronounced.[5][6]

The following table summarizes experimentally determined binding affinity values for this compound with various adrenergic receptor subtypes. It is important to note that these values can vary based on the experimental system, tissue source, and specific radioligand used in the assay.

| Receptor Subtype | Ligand | Binding Affinity Constant (Kd or Ki) | Tissue/Cell Source | Reference |

| α-Receptor (general) | (-)-Epinephrine | Kd = 3.0 µM | Rat Mesenteric Artery | [7] |

| α1-Receptor | This compound | High Affinity: Kd = 2.9 - 18 nM | Bovine Aorta | [8] |

| Low Affinity: Kd = 3.9 - 5.0 µM | [8] | |||

| β-Receptor (general) | This compound | Kd = 2 µM | S49 Lymphoma Cells | [9] |

| β1-Receptor | This compound | - | (Data not readily available in searched literature) | |

| β2-Receptor | This compound | - | (Data not readily available in searched literature) |

Adrenergic Receptor Signaling Pathways

Upon this compound binding, adrenergic receptors undergo a conformational change, activating intracellular heterotrimeric G proteins and initiating distinct downstream signaling cascades.

α1-Adrenergic Receptor Signaling

α1-receptors couple to Gq proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). This pathway is primarily involved in smooth muscle contraction.[3][10]

α2-Adrenergic Receptor Signaling

α2-receptors couple to Gi proteins, which act to inhibit the enzyme adenylyl cyclase.[11] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[10] This pathway is often involved in the inhibition of neurotransmitter release.

β-Adrenergic Receptor Signaling

All three β-receptor subtypes primarily couple to Gs proteins. Activated Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP from ATP.[10] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to mediate physiological responses such as increased heart rate and smooth muscle relaxation.[12]

Experimental Protocols for Determining Binding Affinity

Radioligand binding assays are the gold standard for quantifying receptor-ligand interactions and determining key binding parameters like Kd, Ki, and Bmax (maximal binding capacity).[13]

Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to compete with a labeled compound (the "radioligand") for binding to a receptor. The data are used to calculate the Ki of the competitor.

I. Materials

-

Receptor Source : Cell membranes or tissue homogenates expressing the adrenergic receptor subtype of interest.

-

Radioligand : A high-affinity, subtype-selective radiolabeled antagonist (e.g., [3H]prazosin for α1, [125I]cyanopindolol for β-receptors).

-

Competitor : Unlabeled this compound.

-

Buffers :

-

Lysis/Homogenization Buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

-

Wash Buffer (ice-cold).

-

-

Equipment :

-

Homogenizer, centrifuges (low- and high-speed).

-

96-well filter plates (e.g., glass fiber filters).

-

Cell harvester/vacuum filtration manifold.

-

Scintillation counter and scintillation fluid.

-

II. Membrane Preparation

-

Homogenize the tissue or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed (~1,000 x g) to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at high speed (~30,000-40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Store membrane aliquots at -80°C until use.

III. Assay Procedure

-

Prepare serial dilutions of unlabeled this compound in assay buffer.

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding : Membrane preparation + radioligand + assay buffer.

-

Non-specific Binding (NSB) : Membrane preparation + radioligand + a high concentration of a non-selective antagonist (e.g., 10 µM propranolol (B1214883) for β-receptors) to saturate all specific binding sites.

-

Competitive Binding : Membrane preparation + radioligand + varying concentrations of this compound.

-

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

IV. Data Analysis

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the specific binding (as a percentage of the binding without a competitor) against the log concentration of this compound. This will generate a sigmoidal competition curve.

-

From this curve, determine the IC50 value : the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Alternative Technique: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure biomolecular interactions in real-time. In an SPR experiment, one molecule (the ligand, e.g., a purified receptor) is immobilized on a sensor chip surface, and its binding partner (the analyte, e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected and plotted as a sensorgram. This allows for the direct determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

References

- 1. Distinct binding conformations of this compound with α- and β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.libretexts.org [med.libretexts.org]

- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. scholars.nova.edu [scholars.nova.edu]

- 9. Estimation of the kinetic constants for binding of this compound to beta-adrenergic receptors of the S49 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

Epinephrine as a neurotransmitter in the central nervous system

An In-depth Technical Guide to Epinephrine as a Neurotransmitter in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound's role as a central nervous system (CNS) neurotransmitter. It covers the synthesis, storage, and release of this compound, details the adrenergic receptors and their signaling pathways, and explores its physiological functions within the brain. Furthermore, this document offers detailed protocols for key experimental techniques used to study the central adrenergic system and presents relevant quantitative data in a structured format.

Introduction

This compound, also known as adrenaline, is a catecholamine that functions as both a hormone and a neurotransmitter.[1][2] While its role as a hormone released from the adrenal medulla in the peripheral "fight-or-flight" response is widely known, its function as a neurotransmitter within the CNS is more localized but equally significant.[3][4] In the brain, this compound is produced by a small number of neurons located in the medulla oblongata.[4] These neurons project to various regions, including the hypothalamus and locus coeruleus, where they modulate a range of physiological processes such as stress responses, arousal, memory consolidation, and autonomic regulation.[5][6][7] Adrenergic receptors, the targets of this compound, are widely distributed throughout the CNS and represent a major class of G protein-coupled receptors (GPCRs), making them critical targets for drug discovery and development.[8][9] This guide delves into the core molecular and cellular mechanisms of central this compound signaling, providing the technical details necessary for advanced research and therapeutic development.

Synthesis, Storage, and Release of this compound

The biosynthesis of this compound from the amino acid tyrosine involves a multi-step enzymatic pathway. This process is tightly regulated to ensure that the rate of synthesis matches the rate of release.[5]

Synthesis Pathway:

-

Tyrosine to L-DOPA: The pathway begins with the transport of the amino acid tyrosine into the neuron. The enzyme tyrosine hydroxylase then converts tyrosine to L-dihydroxyphenylalanine (L-DOPA). This is the rate-limiting step in the synthesis of all catecholamines.[10][11]

-

L-DOPA to Dopamine (B1211576): L-DOPA is subsequently converted to dopamine by the enzyme DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase).[10][11]

-

Dopamine to Northis compound (B1679862): Dopamine is actively transported into synaptic vesicles by the vesicular monoamine transporter (VMAT). Inside the vesicles, the enzyme dopamine β-hydroxylase converts dopamine into northis compound.[11]

-

Northis compound to this compound: For this compound synthesis to occur, northis compound must be transported out of the vesicles and back into the cytoplasm. In the cytoplasm, the enzyme phenylethanolamine-N-methyltransferase (PNMT) catalyzes the methylation of northis compound to form this compound.[2][11] This enzyme's presence is the defining feature of adrenergic neurons.[2]

-

Vesicular Storage: Finally, the newly synthesized this compound is transported back into vesicles for storage, awaiting an action potential to trigger its release.[11]

Release Mechanism:

The release of this compound from presynaptic terminals is a calcium-dependent process. When an action potential arrives at the axon terminal, it causes depolarization of the neuronal membrane. This depolarization triggers the opening of voltage-gated calcium channels, leading to an influx of Ca²⁺ into the cell. The rise in intracellular calcium concentration promotes the fusion of this compound-containing vesicles with the presynaptic membrane, releasing the neurotransmitter into the synaptic cleft where it can bind to postsynaptic adrenergic receptors.[10]

Caption: this compound synthesis from tyrosine via a multi-enzyme pathway.

Adrenergic Receptors and Signaling Pathways

This compound exerts its effects in the CNS by binding to a family of G protein-coupled receptors (GPCRs) known as adrenergic receptors (or adrenoceptors).[8][] These receptors are classified into two main types, α and β, which are further divided into several subtypes (α₁, α₂, β₁, β₂, β₃).[][13] Each subtype is coupled to a specific class of heterotrimeric G protein and activates distinct intracellular signaling cascades.[14]

| Receptor Subtype | Primary G Protein | Second Messenger System | General CNS Effect |

| α₁ (A, B, D) | Gq | ↑ Inositol (B14025) trisphosphate (IP₃), Diacylglycerol (DAG) → ↑ Intracellular Ca²⁺ | Excitatory; involved in arousal and stress responses.[15] |

| α₂ (A, B, C) | Gi | ↓ Cyclic AMP (cAMP) | Inhibitory; acts as an autoreceptor to reduce northis compound/epinephrine release.[9][15] |

| β₁ | Gs | ↑ Cyclic AMP (cAMP) → Activates Protein Kinase A (PKA) | Excitatory; enhances cardiac output (peripherally), role in memory and cognition centrally.[9][16] |

| β₂ | Gs | ↑ Cyclic AMP (cAMP) → Activates Protein Kinase A (PKA) | Excitatory; involved in synaptic plasticity and memory consolidation.[16] |

| β₃ | Gs | ↑ Cyclic AMP (cAMP) → Activates Protein Kinase A (PKA) | Primarily involved in metabolic regulation (e.g., lipolysis).[9] |

| Caption: Table 1: Major Adrenergic Receptor Subtypes and Their Signaling Properties. |

α-Adrenergic Receptor Signaling

-

α₁-Receptors: Upon this compound binding, α₁-receptors activate the Gq protein. This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses.[14]

-

α₂-Receptors: These receptors are coupled to the Gi protein. Activation of α₂-receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[14] They often function as presynaptic autoreceptors, providing negative feedback to inhibit further release of this compound and northis compound from the nerve terminal.[9]

β-Adrenergic Receptor Signaling

All β-receptor subtypes (β₁, β₂, and β₃) are coupled to the Gs protein.[16] When activated by this compound, the Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[] cAMP then acts as a second messenger, primarily by activating Protein Kinase A (PKA). PKA goes on to phosphorylate numerous target proteins, including ion channels, enzymes, and transcription factors, thereby modulating neuronal activity and gene expression.[16]

Caption: Simplified signaling cascades for α1 and β-adrenergic receptors.

Physiological Role of this compound in the CNS

Central adrenergic neurons are implicated in several critical brain functions, primarily related to arousal, stress, and memory.

-

Arousal and Vigilance: The central adrenergic system, originating from the medulla, plays a role in maintaining alertness and vigilance.[3][5] It contributes to the regulation of the sleep-wake cycle and the overall level of CNS arousal, working in concert with the more widespread noradrenergic system originating from the locus coeruleus.[6][17]

-

Stress Response: During stressful events, the central nervous system processes threatening stimuli, leading to the activation of both the sympathetic nervous system and the HPA axis.[18] Centrally released this compound contributes to the neuroendocrine and autonomic responses to stress, helping to coordinate the body's reaction to perceived threats.[4][18]

-